5-(Diethoxymethyl)-3-methylisoxazole
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Overview
Description
5-(Diethoxymethyl)-3-methyl-1,2-oxazole is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research and industry. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The diethoxymethyl and methyl groups attached to the oxazole ring further enhance its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethoxymethyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a β-keto ester, with an appropriate reagent to form the oxazole ring. The diethoxymethyl group can be introduced through subsequent reactions involving ethylation or other alkylation processes.
Industrial Production Methods
In an industrial setting, the production of 5-(diethoxymethyl)-3-methyl-1,2-oxazole may involve large-scale reactions using optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Diethoxymethyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the attached groups, leading to different products.
Substitution: The diethoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols or amines.
Scientific Research Applications
5-(Diethoxymethyl)-3-methyl-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-(diethoxymethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole: Similar in structure but with an additional nitrogen atom in the ring.
5-(Methoxymethyl)-3-methyl-1,2-oxazole: Similar but with a methoxymethyl group instead of a diethoxymethyl group.
3-Methyl-1,2-oxazole: Lacks the diethoxymethyl group, making it less reactive.
Uniqueness
5-(Diethoxymethyl)-3-methyl-1,2-oxazole is unique due to the presence of both diethoxymethyl and methyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-(diethoxymethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO3/c1-4-11-9(12-5-2)8-6-7(3)10-13-8/h6,9H,4-5H2,1-3H3 |
InChI Key |
KBXBFVVVLZXTIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=NO1)C)OCC |
Origin of Product |
United States |
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